Cas no 877624-40-3 (Methyl 3-bromo-5-(bromomethyl)benzoate)

Methyl 3-bromo-5-(bromomethyl)benzoate is a brominated aromatic ester widely utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include the presence of two reactive bromine substituents, enabling selective functionalization at distinct positions on the benzene ring. The ester group enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly valuable in cross-coupling reactions, such as Suzuki or Heck couplings, due to its compatibility with palladium catalysis. Its stability under standard conditions ensures reliable handling and storage. The structural features make it a useful building block for constructing complex molecules, including bioactive compounds and advanced materials.
Methyl 3-bromo-5-(bromomethyl)benzoate structure
877624-40-3 structure
Product Name:Methyl 3-bromo-5-(bromomethyl)benzoate
CAS No:877624-40-3
MF:C9H8Br2O2
MW:307.966621398926
MDL:MFCD11044991
CID:1033021
PubChem ID:58993494
Update Time:2025-05-27

Methyl 3-bromo-5-(bromomethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-bromo-5-(bromomethyl)benzoate
    • Benzoic acid, 3-bromo-5-(bromomethyl)-, methyl ester
    • AK120099
    • CUDWOTQCLYYWOC-UHFFFAOYSA-N
    • 3960AC
    • FCH1401911
    • ST2413344
    • AX8245515
    • Methyl 3-bromo-5-(bromomethyl)benzoate, AldrichCPR
    • 3-Bromo-5-bromomethylbenzoic acid methyl ester
    • Methyl 3-bromo-5-bromomethylbenzoate
    • MFCD11044991
    • DS-6151
    • CS-W022826
    • SCHEMBL3602876
    • DTXSID00730794
    • CKB62440
    • CL9218
    • EN300-343257
    • AKOS016010947
    • SY035499
    • DB-370815
    • 877624-40-3
    • Methyl3-bromo-5-(bromomethyl)benzoate
    • MDL: MFCD11044991
    • Inchi: 1S/C9H8Br2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3
    • InChI Key: CUDWOTQCLYYWOC-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(CBr)C=C(Br)C=1)OC

Computed Properties

  • Exact Mass: 307.88706g/mol
  • Monoisotopic Mass: 305.88910g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 3

Methyl 3-bromo-5-(bromomethyl)benzoate Security Information

  • Hazard Statement: H314
  • HazardClass:8

Methyl 3-bromo-5-(bromomethyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
102647-250mg
Methyl 3-bromo-5-(bromomethyl)benzoate
877624-40-3 98%
250mg
1266CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
102647-1g
Methyl 3-bromo-5-(bromomethyl)benzoate
877624-40-3 98%
1g
3185CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FO085-250mg
Methyl 3-bromo-5-(bromomethyl)benzoate
877624-40-3 98%
250mg
619CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FO085-50mg
Methyl 3-bromo-5-(bromomethyl)benzoate
877624-40-3 98%
50mg
163.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FO085-1g
Methyl 3-bromo-5-(bromomethyl)benzoate
877624-40-3 98%
1g
1239.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FO085-5g
Methyl 3-bromo-5-(bromomethyl)benzoate
877624-40-3 98%
5g
3373.0CNY 2021-07-10
Ambeed
A611790-250mg
Methyl 3-bromo-5-(bromomethyl)benzoate
877624-40-3 98%
250mg
$49.0 2025-04-16
Ambeed
A611790-1g
Methyl 3-bromo-5-(bromomethyl)benzoate
877624-40-3 98%
1g
$76.0 2025-04-16
Ambeed
A611790-5g
Methyl 3-bromo-5-(bromomethyl)benzoate
877624-40-3 98%
5g
$228.0 2025-04-16
Ambeed
A611790-10g
Methyl 3-bromo-5-(bromomethyl)benzoate
877624-40-3 98%
10g
$405.0 2025-04-16

Methyl 3-bromo-5-(bromomethyl)benzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile ;  3 h, reflux
Reference
3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors
Bobileva, Olga ; et al, Molecules, 2023, 28(2),

Production Method 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: 1,2-Dichloroethane ;  12 h, 80 °C
Reference
Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus
Li, Qing; et al, European Journal of Medicinal Chemistry, 2021, 225,

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Chloroform ;  overnight, rt → reflux
Reference
Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5-MYC Protein-Protein Interaction
Macdonald, Jonathan D. ; et al, Journal of Medicinal Chemistry, 2019, 62(24), 11232-11259

Methyl 3-bromo-5-(bromomethyl)benzoate Raw materials

Methyl 3-bromo-5-(bromomethyl)benzoate Preparation Products

Methyl 3-bromo-5-(bromomethyl)benzoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:877624-40-3)Methyl 3-bromo-5-(bromomethyl)benzoate
Order Number:A862425
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:35
Price ($):245.0/396.0/989.0
Email:sales@amadischem.com

Additional information on Methyl 3-bromo-5-(bromomethyl)benzoate

Recent Advances in the Application of Methyl 3-bromo-5-(bromomethyl)benzoate (CAS: 877624-40-3) in Chemical Biology and Pharmaceutical Research

Methyl 3-bromo-5-(bromomethyl)benzoate (CAS: 877624-40-3) is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical compounds. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic uses.

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of Methyl 3-bromo-5-(bromomethyl)benzoate as a versatile building block for the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The compound's unique bromomethyl and bromo functional groups allow for selective modifications, enabling the creation of diverse chemical libraries. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific PPIs involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development.

Another significant application of Methyl 3-bromo-5-(bromomethyl)benzoate was reported in a recent ACS Chemical Biology article, where it was utilized in the synthesis of covalent inhibitors for enzymes involved in inflammatory pathways. The researchers employed a structure-based drug design approach, leveraging the compound's reactivity to form stable covalent bonds with target enzymes. The resulting inhibitors showed high selectivity and efficacy in preclinical models, underscoring the compound's utility in designing next-generation anti-inflammatory drugs.

Furthermore, a study in Organic Letters highlighted the compound's role in the development of fluorescent probes for imaging applications. By incorporating Methyl 3-bromo-5-(bromomethyl)benzoate into a fluorophore scaffold, researchers created a series of probes capable of selectively labeling cellular components. These probes were used to visualize dynamic processes in live cells, providing valuable insights into cellular mechanisms and potential therapeutic targets.

In addition to its synthetic applications, Methyl 3-bromo-5-(bromomethyl)benzoate has also been investigated for its direct biological effects. A recent Bioorganic & Medicinal Chemistry Letters study revealed that the compound itself exhibits moderate antimicrobial activity against Gram-positive bacteria. This finding opens up new avenues for its use in the development of antimicrobial agents, particularly in the context of increasing antibiotic resistance.

Overall, the latest research underscores the versatility and importance of Methyl 3-bromo-5-(bromomethyl)benzoate (CAS: 877624-40-3) in chemical biology and pharmaceutical research. Its unique chemical properties make it a valuable tool for drug discovery, while its potential direct biological effects warrant further investigation. Future studies should focus on optimizing its derivatives for enhanced efficacy and selectivity, as well as exploring its applications in other therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:877624-40-3)Methyl 3-bromo-5-(bromomethyl)benzoate
A862425
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):245.0/396.0/989.0
Email